2-(Trifluoromethyl)quinazoline-4-thiol: Physicochemical Profiling, Synthetic Workflows, and Pharmacological Utility in Drug Discovery
2-(Trifluoromethyl)quinazoline-4-thiol: Physicochemical Profiling, Synthetic Workflows, and Pharmacological Utility in Drug Discovery
Executive Summary & Pharmacophore Rationale
In the landscape of modern medicinal chemistry, the quinazoline scaffold is recognized as a "privileged" structure, forming the core of numerous FDA-approved oncology drugs (e.g., Gefitinib, Erlotinib). As a Senior Application Scientist, I frequently utilize 2-(Trifluoromethyl)quinazoline-4-thiol as a highly versatile intermediate for developing next-generation targeted therapies.
The strategic design of this molecule relies on two critical modifications:
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C2-Trifluoromethylation ( −CF3 ): The introduction of a trifluoromethyl group at the 2-position significantly enhances the molecule's lipophilicity (logP), improving passive membrane permeability. More importantly, the strong electron-withdrawing nature of the fluorine atoms blocks cytochrome P450-mediated oxidation at this site, drastically increasing the metabolic half-life of downstream drug candidates[1].
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C4-Thiolation ( −SH ): The thiol group at the 4-position exists in a dynamic tautomeric equilibrium with its thione ( =S ) form. This center acts as a highly reactive nucleophile for SNAr reactions, allowing researchers to rapidly synthesize diverse thioether libraries. In biological systems, this moiety can also coordinate with metal ions in kinase active sites or form strong hydrogen bonds[2].
Physicochemical Properties
Accurate physicochemical data is the foundation of reproducible assay development. The core properties of 2-(Trifluoromethyl)quinazoline-4-thiol are summarized below, verified against standard chemical repositories like [3].
| Property | Value |
| IUPAC Name | 2-(Trifluoromethyl)quinazoline-4-thiol |
| CAS Registry Number | 35982-23-1 |
| Molecular Formula | C9H5F3N2S |
| Molecular Weight | 230.21 g/mol |
| Core Scaffold | Quinazoline |
| Tautomeric Forms | Thiol ( −SH ) ⇌ Thione ( =S ) |
| Appearance | Pale yellow to off-white solid |
Synthetic Methodology & Mechanistic Causality
A robust synthesis relies on controlling the equilibrium of reactive intermediates. The conversion of 2-(trifluoromethyl)quinazolin-4(1H)-one to the corresponding thiol is best achieved using Lawesson's reagent rather than traditional phosphorus pentasulfide ( P2S5 )[4].
Causality of Reagent Choice: Lawesson's reagent is highly soluble in organic solvents like toluene, allowing the reaction to proceed homogeneously. This prevents the formation of intractable polymeric byproducts often seen with P2S5 . Furthermore, it operates under milder conditions, which is critical to avoid the degradation of the electron-deficient, trifluoromethylated pyrimidine ring.
Protocol: Synthesis and Self-Validating Acid-Base Purification
This protocol utilizes the acidic nature of the thiol/thione proton ( pKa≈8−9 ) for selective purification. By employing an acid-base extraction, neutral organic impurities are washed away, making this a self-validating system: if the final acidification does not yield a precipitate, the thionation step has failed.
Step-by-Step Workflow:
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Reaction Setup: Suspend 2-(trifluoromethyl)quinazolin-4(1H)-one (1.0 eq) and Lawesson's reagent (1.1 eq) in anhydrous toluene under an inert argon atmosphere[4].
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Reflux: Heat the mixture to reflux (~115 °C) for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc) until the starting material is completely consumed.
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Quench & Primary Extraction: Cool the mixture to room temperature. Add distilled water to quench the reaction, then extract the crude mixture with ethyl acetate.
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Self-Validating Purification:
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Deprotonation: Extract the combined organic layers with 3M NaOH (aq). The target thiol is deprotonated and migrates into the aqueous phase as a water-soluble sodium thiolate salt[5].
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Separation: Discard the organic layer, which now contains unreacted Lawesson's reagent and non-acidic byproducts.
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Reprotonation: Slowly acidify the aqueous layer with 1M HCl until the pH reaches ~3. A pale yellow solid will precipitate. Validation Check: The appearance of this precipitate physically confirms the presence of the acidic thiol group, validating successful thionation.
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Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum to yield pure 2-(trifluoromethyl)quinazoline-4-thiol.
Caption: Synthetic workflow for 2-(Trifluoromethyl)quinazoline-4-thiol via thionation.
Biological Significance and Target Pathways
Derivatives synthesized from 2-(trifluoromethyl)quinazoline-4-thiol have demonstrated remarkable nanomolar inhibitory activities against various cancer cell lines, including K562 (chronic myeloid leukemia), LNCaP, and PC3 (prostate cancer)[6].
Mechanistically, these compounds act as dual-action pharmacological agents:
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Werner Helicase (WRN) Inhibition: Recent studies published in Molecular Diversity highlight that trifluoromethyl-quinazoline-4-amines bind directly to WRN helicase. This binding downregulates WRN expression and inhibits the MDM2/p53 pathway, leaving damaged DNA unrepaired and triggering mitotic arrest[7].
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Tubulin Polymerization Inhibition: As detailed in the European Journal of Medicinal Chemistry, these derivatives also target the colchicine-binding site on tubulin. This disrupts the cellular microtubule network, promoting cell cycle arrest at the G2/M phase and ultimately inducing tumor cell apoptosis.
Caption: Dual-action pharmacological pathway of 2-(CF3)-quinazoline derivatives in oncology.
Analytical Validation Protocol
To ensure the integrity of the synthesized 2-(trifluoromethyl)quinazoline-4-thiol before downstream derivatization, the following analytical suite must be executed:
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NMR Spectroscopy: 1H NMR to confirm the aromatic protons of the quinazoline ring; 19F NMR to verify the intact trifluoromethyl group (typically a sharp singlet around -70 ppm); and 13C NMR to confirm the thione/thiol carbon (C4).
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LC-MS: Electrospray ionization (ESI) to confirm the exact mass ( [M+H]+ at m/z 231.02).
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Ellman’s Reagent (DTNB) Assay: A rapid colorimetric validation. The free thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) to yield a yellow product (TNB) measurable at 412 nm, confirming the availability of the reactive −SH moiety.
References
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Yu, G., et al. "Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase." Molecular Diversity (2025).[Link]
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Luo, H., et al. "Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells." European Journal of Medicinal Chemistry (2023).[Link]
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Nguyen, T., et al. "Organocatalytic Visible Light Enabled SNAr of Heterocyclic Thiols: A Metal-Free Approach to 2-Aminobenzoxazoles and 4-Aminoquinazolines." The Journal of Organic Chemistry (2017).[Link]
- World Intellectual Property Organization. "Compounds and use thereof as hdac6 inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-(trifluoromethyl)quinazoline-4-thiol | 35982-23-1 [sigmaaldrich.com]
- 4. WO2023118507A2 - Compounds and use thereof as hdac6 inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase | Scilit [scilit.com]
